molecular formula C9H5FN2O2 B12287662 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B12287662
M. Wt: 192.15 g/mol
InChI Key: BMSRUUDSPGPAAF-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is a heterocyclic compound that features a fluorophenyl group attached to an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorobenzohydrazide with cyanogen bromide, followed by oxidation to form the oxadiazole ring . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde involves its interaction with various molecular targets. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
  • 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
  • 3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde

Uniqueness

3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound in drug design .

Properties

Molecular Formula

C9H5FN2O2

Molecular Weight

192.15 g/mol

IUPAC Name

3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

InChI

InChI=1S/C9H5FN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)14-12-9/h1-5H

InChI Key

BMSRUUDSPGPAAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)C=O

Origin of Product

United States

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